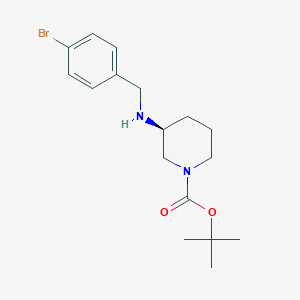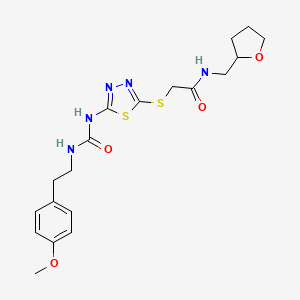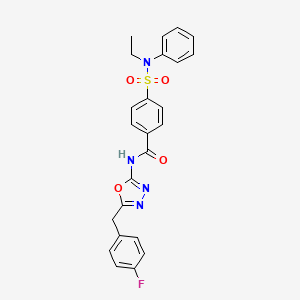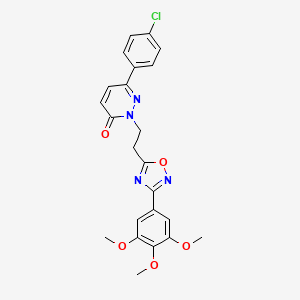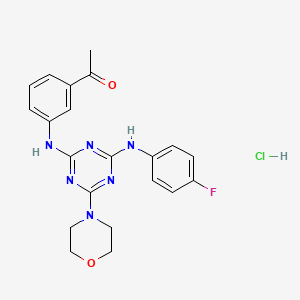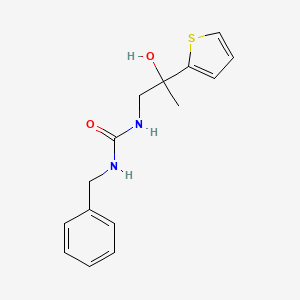![molecular formula C15H18BrN3O2S B3019756 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide CAS No. 1008186-19-3](/img/structure/B3019756.png)
4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide” is a chemical compound that is related to the thiazole group . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . They have been widely used in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in recent years . The reaction of 4-bromo-1,3-diphenyl-2-buten-1-one with thiourea or N,N′-diphenylthiourea gives 2-(2-amino-4-phenyl-4,5-dihydro-1,3-thiazol-4-yl) .Molecular Structure Analysis
Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are used to obtain free carbene particles and complexed with transition metals, while their salts are used as catalysts in the reaction of Stetter and benzoin condensation .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wirkmechanismus
The mechanism of action of 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide is not fully understood. However, it has been proposed that the compound may exert its anticancer effects by inducing apoptosis and inhibiting cell proliferation. Its ability to inhibit acetylcholinesterase activity may be due to its structural similarity to acetylcholine, which allows it to bind to the enzyme and prevent the breakdown of acetylcholine.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce apoptosis and inhibit cell proliferation in breast cancer cells. It has also been shown to inhibit acetylcholinesterase activity, which could potentially lead to increased levels of acetylcholine in the brain. Additionally, it has demonstrated antimicrobial activity against various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide in lab experiments is its potential as a therapeutic agent for various diseases. Its ability to induce apoptosis and inhibit cell proliferation in cancer cells, as well as its ability to inhibit acetylcholinesterase activity, make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which could hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several potential future directions for research on 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide. One direction is to further investigate its potential as a therapeutic agent for breast cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, further research could be conducted to explore its antimicrobial properties and potential applications in other areas of scientific research.
Synthesemethoden
The synthesis of 4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide involves the reaction of 4-bromo-benzoyl chloride with 2-amino-4,5-dihydrothiazole-4-carboxylic acid followed by the addition of 2-methyl-1-propylamine. The resulting product is purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
4-Bromo-N-[1-(4,5-dihydro-thiazol-2-ylcarbamoyl)-2-methyl-propyl]-benzamide has potential applications in various fields of scientific research. It has been studied for its anticancer properties, specifically against breast cancer cells. It has also been investigated for its potential as a therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity. Additionally, it has been studied for its antimicrobial properties against various bacterial strains.
Eigenschaften
IUPAC Name |
4-bromo-N-[1-(4,5-dihydro-1,3-thiazol-2-ylamino)-3-methyl-1-oxobutan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3O2S/c1-9(2)12(14(21)19-15-17-7-8-22-15)18-13(20)10-3-5-11(16)6-4-10/h3-6,9,12H,7-8H2,1-2H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQBIWMJXJNTJRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC1=NCCS1)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


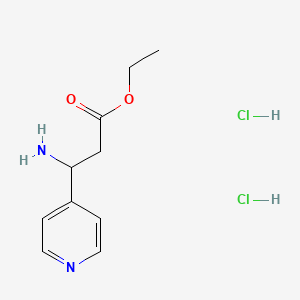

![7-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B3019678.png)
